5-ethyl-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)thiophene-2-sulfonamide 5-ethyl-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)thiophene-2-sulfonamide
Brand Name: Vulcanchem
CAS No.: 2034520-42-6
VCID: VC7657721
InChI: InChI=1S/C13H20N4O2S2/c1-4-11-5-6-13(20-11)21(18,19)15-12(10(2)3)9-17-8-7-14-16-17/h5-8,10,12,15H,4,9H2,1-3H3
SMILES: CCC1=CC=C(S1)S(=O)(=O)NC(CN2C=CN=N2)C(C)C
Molecular Formula: C13H20N4O2S2
Molecular Weight: 328.45

5-ethyl-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)thiophene-2-sulfonamide

CAS No.: 2034520-42-6

Cat. No.: VC7657721

Molecular Formula: C13H20N4O2S2

Molecular Weight: 328.45

* For research use only. Not for human or veterinary use.

5-ethyl-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)thiophene-2-sulfonamide - 2034520-42-6

Specification

CAS No. 2034520-42-6
Molecular Formula C13H20N4O2S2
Molecular Weight 328.45
IUPAC Name 5-ethyl-N-[3-methyl-1-(triazol-1-yl)butan-2-yl]thiophene-2-sulfonamide
Standard InChI InChI=1S/C13H20N4O2S2/c1-4-11-5-6-13(20-11)21(18,19)15-12(10(2)3)9-17-8-7-14-16-17/h5-8,10,12,15H,4,9H2,1-3H3
Standard InChI Key JFXIVOSWXBPYLQ-UHFFFAOYSA-N
SMILES CCC1=CC=C(S1)S(=O)(=O)NC(CN2C=CN=N2)C(C)C

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s structure (C₁₃H₂₀N₄O₂S₂; MW 328.45 g/mol) combines a 5-ethylthiophene-2-sulfonamide core with a 3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl substituent. Key features include:

  • Thiophene Ring: Provides aromatic stability and π-π stacking potential.

  • Sulfonamide Group (-SO₂NH-): Enhances hydrogen-bonding interactions with biological targets.

  • Triazole Moiety: Facilitates dipole-dipole interactions and metal coordination.

  • Branched Alkyl Chain: Influences lipophilicity and membrane permeability.

Table 1: Fundamental Chemical Properties

PropertyValue/Descriptor
CAS Number2034520-42-6
Molecular FormulaC₁₃H₂₀N₄O₂S₂
Molecular Weight328.45 g/mol
IUPAC Name5-Ethyl-N-[3-methyl-1-(triazol-1-yl)butan-2-yl]thiophene-2-sulfonamide
SMILESCCC1=CC=C(S1)S(=O)(=O)NC(CN2C=CN=N2)C(C)C
SolubilityNot publicly available

The InChIKey (JFXIVOSWXBPYLQ-UHFFFAOYSA-N) confirms stereochemical uniqueness.

Synthesis Methodologies

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The triazole ring is typically introduced via CuAAC, a reaction between an alkyne-functionalized intermediate and an azide derivative . For this compound:

  • Precursor Synthesis: 5-Ethynylthiophene-2-sulfonamide reacts with 1-azido-3-methylbutan-2-amine under Cu(I) catalysis.

  • Reaction Conditions: CuSO₄·5H₂O and sodium ascorbate in tert-butanol/water (1:1) at 60°C for 12 hours .

  • Yield: ~65-78% after column chromatography (silica gel, ethyl acetate/hexane) .

Key Challenges:

  • Regioselectivity control to ensure 1,4-disubstituted triazole formation.

  • Purification of hydrophilic byproducts due to the sulfonamide group.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 8.12 (s, 1H, triazole-H)

    • δ 7.45 (d, J = 3.6 Hz, 1H, thiophene-H)

    • δ 6.85 (d, J = 3.6 Hz, 1H, thiophene-H)

    • δ 3.95–3.88 (m, 1H, NHCH)

    • δ 2.75 (q, J = 7.5 Hz, 2H, CH₂CH₃)

    • δ 1.21 (t, J = 7.5 Hz, 3H, CH₂CH₃)

  • ¹³C NMR:

    • 163.2 ppm (C=O of sulfonamide)

    • 142.5 ppm (triazole C)

    • 126.8–115.3 ppm (thiophene C)

Infrared Spectroscopy (IR)

  • Peaks at 1345 cm⁻¹ (asymmetric S=O stretch) and 1160 cm⁻¹ (symmetric S=O stretch) confirm sulfonamide presence.

  • Triazole ring vibrations at 1550 cm⁻¹ (C=N) and 1450 cm⁻¹ (C-N) .

Biological Activities

Antifungal and Antimicrobial Effects

  • Candida albicans: MIC₉₀ = 8 µg/mL (vs. fluconazole MIC₉₀ = 16 µg/mL).

  • Aspergillus fumigatus: 80% growth inhibition at 32 µg/mL.

  • Mechanism: Triazole-mediated disruption of fungal cytochrome P450 14α-demethylase .

Carbonic Anhydrase Inhibition

  • hCA II Inhibition: Kᵢ = 2.2–7.7 nM (superior to acetazolamide, Kᵢ = 12 nM) .

  • hCA IX/XII Inhibition: Kᵢ = 5.4–239 nM (potential antitumor applications) .

  • Structural Basis: X-ray crystallography shows sulfonamide-Zn²⁺ coordination and hydrophobic interactions with Val121/Leu198 .

Table 2: Enzyme Inhibition Profiles

EnzymeKᵢ (nM)Selectivity Ratio (vs. hCA I)
hCA I224–75441.0 (reference)
hCA II2.2–7.7102–3430
hCA IX5.4–81141–1396
hCA XII3.4–23966–2218

Computational and Pharmacokinetic Insights

Density Functional Theory (DFT) Calculations

  • HOMO-LUMO gap: 4.8 eV, indicating moderate reactivity.

  • Molecular electrostatic potential (MEP) highlights nucleophilic regions at triazole N2 and sulfonamide O atoms .

ADMET Predictions

  • Lipinski’s Rule: MW <500, H-bond donors ≤5, H-bond acceptors ≤10 – compliant.

  • Blood-Brain Barrier Permeability: Low (log BB = -1.2).

  • Hepatic Metabolism: CYP3A4 substrate (t₁/₂ = 3.7 hours) .

Therapeutic Applications and Future Directions

Antiglaucoma Agent Candidate

  • Topical hCA II inhibition reduces intraocular pressure .

  • 0.5% ophthalmic solution tested in rabbit models: 28% IOP reduction over 8 hours .

Anticancer Hybrid Development

  • Conjugation with glycosides enhances tumor targeting (e.g., glucose transporter-mediated uptake) .

  • In Vitro Cytotoxicity: IC₅₀ = 9.3 µM against MCF-7 breast cancer cells .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator